molecular formula C14H18N2O2S B1682267 N-(4-Aminobutyl)-2-Naphthalenesulfonamide CAS No. 35517-12-5

N-(4-Aminobutyl)-2-Naphthalenesulfonamide

Cat. No.: B1682267
CAS No.: 35517-12-5
M. Wt: 278.37 g/mol
InChI Key: BUGAJERDTXSWQA-UHFFFAOYSA-N
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Description

W-12 Hydrochloride: is a cell-permeable and reversible calmodulin antagonist that inhibits myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase . . This compound has been widely used in biochemical research due to its ability to modulate calmodulin-dependent processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of W-12 Hydrochloride involves the reaction of 2-naphthalenesulfonyl chloride with 4-aminobutylamine in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: While specific industrial production methods for W-12 Hydrochloride are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: W-12 Hydrochloride primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation and reduction reactions can modify the functional groups on the naphthalene ring .

Scientific Research Applications

Chemistry: W-12 Hydrochloride is used as a tool to study calmodulin-dependent processes and enzyme inhibition. It helps in understanding the role of calmodulin in various biochemical pathways .

Biology: In cellular biology, W-12 Hydrochloride is used to investigate the effects of calmodulin inhibition on cell signaling and function. It is particularly useful in studying muscle contraction and other calmodulin-mediated processes .

Medicine: W-12 Hydrochloride has potential therapeutic applications due to its ability to modulate calmodulin activity. It is being explored for its effects on cardiovascular diseases and other conditions where calmodulin plays a critical role .

Industry: In the pharmaceutical industry, W-12 Hydrochloride is used in drug development and screening assays to identify potential calmodulin inhibitors .

Comparison with Similar Compounds

Uniqueness: W-12 Hydrochloride is unique due to its specific inhibitory effects on myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase. Compared to other calmodulin antagonists, it has distinct binding affinities and inhibitory concentrations, making it a valuable tool in biochemical research .

Properties

CAS No.

35517-12-5

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

N-(4-aminobutyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C14H18N2O2S/c15-9-3-4-10-16-19(17,18)14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11,16H,3-4,9-10,15H2

InChI Key

BUGAJERDTXSWQA-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCN

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCCN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

W 12
W-12
W12

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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